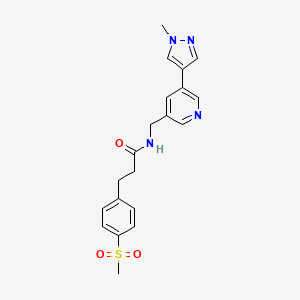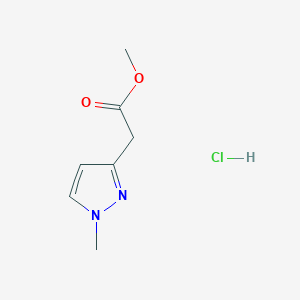![molecular formula C13H9Cl2N3OS B2906489 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-41-7](/img/structure/B2906489.png)
2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C13H9Cl2N3OS. It is a thiourea derivative .
Synthesis Analysis
The synthesis of this compound and its transition metal complexes (ML 2; M: Co 2+, Ni 2+, and Cu 2+) has been reported . A solution of 2-chlorobenzoyl chloride was added dropwise to a suspension of KSCN in acetone .Molecular Structure Analysis
The molecular structure of this compound has been characterized by elemental analysis, FTIR, and 1 H-NMR techniques . It crystallizes in the monoclinic space group P 1 2 1 / c 1 .Chemical Reactions Analysis
The compound forms chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions . It has been used for the liquid–liquid extraction and separation of some transition metals such as Cu, Au, Pd, and Pt .Physical and Chemical Properties Analysis
The compound has a molecular weight of 326.2. More detailed physical and chemical properties are not specified in the available resources.Safety and Hazards
Future Directions
The compound and its transition metal complexes have been studied for their antioxidant activities . Thiourea derivatives, including this compound, have been studied as antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties . These areas could be potential future directions for research.
Properties
IUPAC Name |
2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-5-2-1-4-8(9)12(19)18-13(20)17-10-6-3-7-16-11(10)15/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWVXGDBBGUXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2906406.png)
![2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2906407.png)
![3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906408.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2906410.png)
![6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B2906413.png)
![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one](/img/structure/B2906414.png)

![3-[(4-chlorophenyl)sulfanyl]-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide](/img/structure/B2906416.png)





